molecular formula C10H11N3O B1446568 3-(Morpholin-4-yl)pyridine-4-carbonitrile CAS No. 1461707-01-6

3-(Morpholin-4-yl)pyridine-4-carbonitrile

Cat. No. B1446568
M. Wt: 189.21 g/mol
InChI Key: LGOZKHWDEGNZIR-UHFFFAOYSA-N
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Description

“3-(Morpholin-4-yl)pyridine-4-carbonitrile” is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.21 . It belongs to the class of organic compounds known as phenylmorpholines .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a method to synthesize novel 4-cyano-1-morpholin-4-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-3-thione by the reaction of 3-amino-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-4-carbonitrile with morpholine through Dimroth rearrangement has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Morpholin-4-yl)pyridine-4-carbonitrile” can be inferred from its molecular formula C10H11N3O . Detailed properties such as melting point, boiling point, and density would require experimental determination .

Scientific Research Applications

Chemical Synthesis and Reactivity

3-(Morpholin-4-yl)pyridine-4-carbonitrile shows notable reactivity in chemical synthesis, forming various derivatives and engaging in diverse chemical reactions. For instance, it undergoes transformations with secondary dialkylamines like pyrrolidine and morpholine, leading to the formation of 3-amino-substituted derivatives. The nuances of these reactions are influenced by the substituents and conditions, indicating the compound's versatile reactivity in chemical synthesis (Kalogirou & Koutentis, 2014).

Pharmaceutical Synthesis

This compound is also integral in the synthesis of potential pharmaceuticals. For instance, it is used in creating 5-morpholino-1,3-oxazole-4-carbonitriles, which, upon reaction with hydrazine hydrate, lead to interesting recyclization products with potential pharmaceutical implications. The specific products and the course of the reaction can vary based on the substituents, showcasing the compound's role in generating diverse pharmaceutical intermediates (Chumachenko et al., 2014).

Advanced Material Synthesis

The utility of 3-(Morpholin-4-yl)pyridine-4-carbonitrile extends to the synthesis of advanced materials as well. Its involvement in the synthesis of 3H-pyrrole derivatives, where it reacts with acetic anhydride in varying solvents, leads to the formation of N-acyl derivatives or 5-amino-2-morpholin-4-yl-3-(1-aryl-1-oxopropan-2-yl)-3H-pyrrole-3,4-dicarbonitriles, depending on the solvent used. This showcases its role in creating complex structures, potentially useful in material sciences (Belikov et al., 2016).

Future Directions

The future directions for “3-(Morpholin-4-yl)pyridine-4-carbonitrile” could involve further exploration of its synthesis, reactions, and potential applications. Given the biological activities reported for similar compounds , it may be of interest to investigate its potential for medicinal applications .

properties

IUPAC Name

3-morpholin-4-ylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-7-9-1-2-12-8-10(9)13-3-5-14-6-4-13/h1-2,8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOZKHWDEGNZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CN=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801265712
Record name 4-Pyridinecarbonitrile, 3-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801265712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Morpholin-4-yl)pyridine-4-carbonitrile

CAS RN

1461707-01-6
Record name 4-Pyridinecarbonitrile, 3-(4-morpholinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461707-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarbonitrile, 3-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801265712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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